(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(4-benzylsulfonylbutanoylimino)-4,6-difluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O5S2/c1-30-19(27)12-25-20-16(23)10-15(22)11-17(20)31-21(25)24-18(26)8-5-9-32(28,29)13-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVLNEPVGZMWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological evaluations, and implications in pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 410.5 g/mol. The compound features a benzothiazole core, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available benzothiazole derivatives and incorporating the sulfonamide group through a series of reactions including acylation and condensation techniques. The synthetic pathway often utilizes reagents such as isocyanates and various solvents to facilitate the formation of the desired product.
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including A431 and A549 cells. These compounds can induce apoptosis and cell cycle arrest at micromolar concentrations .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses . This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.
Antimicrobial Activity
Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. In vitro tests have shown that these compounds can effectively inhibit the growth of various pathogenic microorganisms at low concentrations. The minimal inhibitory concentration (MIC) values indicate a high efficiency against tested organisms .
Case Studies
- Anticancer Evaluation : A study conducted on a series of benzothiazole derivatives revealed that one compound significantly inhibited the proliferation of lung cancer cells (A549), with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Anti-inflammatory Study : In an animal model of inflammation, a derivative similar to this compound was administered at varying doses, leading to a marked reduction in paw edema compared to control groups .
- Antimicrobial Testing : The compound was tested against several bacterial strains, showing promising results with MIC values lower than those of standard antibiotics used in clinical settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzo[d]thiazole Derivatives
(a) Ethylsulfonyl vs. Benzylsulfonyl Substituents
The compound (E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate (CAS: 886924-73-8) shares the same benzo[d]thiazole core but differs in:
- Sulfonyl group position: Ethylsulfonyl is attached to a benzoyl moiety (C₆H₅-CO-) instead of a butanoyl chain.
- Molecular weight : 454.5 g/mol (ethylsulfonyl analog) vs. ~480 g/mol (benzylsulfonyl target compound).
(b) Fluorination Patterns
Compounds like 4,6-difluorobenzo[d]thiazole derivatives are compared to non-fluorinated analogs (e.g., 4-methylbenzo[d]thiazole):
Functional Group Analogues: Sulfonylurea Herbicides
Triazine-based sulfonylureas (e.g., metsulfuron-methyl ester ) share sulfonamide functionalization but differ in core structure:
- Reactivity: The imino group in the target compound may participate in hydrogen bonding, while sulfonylureas rely on urea-mediated interactions.
Methyl Ester Derivatives
Methyl esters in agrochemicals (e.g., triflusulfuron-methyl ) highlight the role of ester groups:
Structural Determinants of Activity
Comparative Data Table
*LogP estimated via fragment-based methods.
Q & A
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase).
- Validate with MD simulations (GROMACS) to assess binding stability and key interactions (e.g., H-bonds with Arg98) .
Tables for Reference
Table 1: Key Spectral Data for Structural Validation
| Technique | Expected Signals | Interpretation |
|---|---|---|
| H NMR | δ 8.7 (s, 1H, CH=N) | Confirms imine bond |
| F NMR | δ -110 (d, J=12 Hz) | 4,6-Difluoro coupling |
| IR | 1705 cm (C=O) | Ester group present |
Table 2: Optimization Parameters for Synthesis
| Variable | Low | High | Optimal |
|---|---|---|---|
| Temp (°C) | 60 | 100 | 85 |
| Catalyst (%) | 1 | 5 | 3 |
| Yield (%) | 45 | 82 | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
